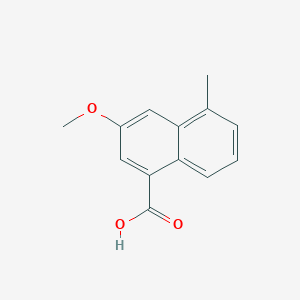

3-Methoxy-5-methyl-1-naphthoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

3-methoxy-5-methylnaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C13H12O3/c1-8-4-3-5-10-11(8)6-9(16-2)7-12(10)13(14)15/h3-7H,1-2H3,(H,14,15) |

InChI Key |

LBYWDHUJYQYMJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=C(C2=CC=C1)C(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 5 Methyl 1 Naphthoic Acid and Analogues

Purification of Intermediates

The primary intermediate in the proposed synthesis is 3-hydroxy-5-methyl-1-naphthoic acid. Its purification is crucial for the subsequent methylation step to proceed efficiently and to avoid the formation of impurities.

Acid-Base Extraction: A fundamental technique for separating acidic compounds like naphthoic acids from neutral or basic impurities is acid-base extraction. The crude reaction mixture containing the carboxylic acid can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The acidic compound will deprotonate and dissolve in the aqueous layer as its carboxylate salt. The aqueous layer can then be separated, acidified (e.g., with hydrochloric acid) to precipitate the purified carboxylic acid, which is then collected by filtration. chemicalbook.com

Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For naphthoic acid derivatives, solvents such as ethanol, acetic acid, or mixtures of water with organic solvents are often effective. The process involves dissolving the crude solid in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities behind in the mother liquor.

Column Chromatography: For more challenging separations, column chromatography is employed. Silica gel is a common stationary phase for the purification of polar compounds like carboxylic acids. A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is used to elute the compounds from the column. The polarity of the eluent is gradually increased to separate compounds with different polarities.

The following table outlines the purification techniques applicable to the key intermediate:

| Intermediate | Purification Technique | Principle | Common Solvents/Reagents |

| 3-hydroxy-5-methyl-1-naphthoic acid | Acid-Base Extraction | Separation based on the acidic nature of the carboxylic acid group. | Organic solvent (e.g., ethyl acetate), aqueous base (e.g., NaHCO₃), aqueous acid (e.g., HCl). |

| 3-hydroxy-5-methyl-1-naphthoic acid | Recrystallization | Purification based on differences in solubility between the compound and impurities. | Ethanol, acetic acid, water/organic solvent mixtures. |

| 3-hydroxy-5-methyl-1-naphthoic acid | Column Chromatography | Separation based on differential adsorption on a stationary phase. | Silica gel (stationary phase), Hexane/Ethyl Acetate gradient (mobile phase). |

Purification of the Final Compound

The final product, 3-Methoxy-5-methyl-1-naphthoic acid, also requires rigorous purification to meet the standards for its use in further research or as a building block in the synthesis of more complex molecules. The purification methods are similar to those used for the intermediate, but with adjustments to account for the different physical and chemical properties of the methoxy-substituted compound.

Recrystallization: As with the intermediate, recrystallization is a primary method for obtaining the final compound in high purity. The choice of solvent will differ due to the presence of the methoxy (B1213986) group, which alters the polarity and solubility of the molecule.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase, allowing for very efficient separation of the target compound from any remaining impurities. Both normal-phase and reverse-phase HPLC can be utilized depending on the polarity of the compound and the impurities.

Characterization of Purity: The purity of the final compound is typically assessed using a combination of analytical techniques. Melting point determination provides a quick indication of purity, as impurities tend to broaden and depress the melting range. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and identify any residual impurities. Analytical HPLC is used to quantify the purity of the final product with high accuracy.

The table below summarizes the advanced purification and characterization techniques for the final compound:

| Compound | Purification/Analysis Technique | Principle |

| 3-Methoxy-5-methyl-1-naphthoic acid | Recrystallization | Selective crystallization from a supersaturated solution. |

| 3-Methoxy-5-methyl-1-naphthoic acid | Preparative HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases. |

| 3-Methoxy-5-methyl-1-naphthoic acid | Melting Point Analysis | Assessment of purity based on the sharpness and value of the melting point. |

| 3-Methoxy-5-methyl-1-naphthoic acid | NMR Spectroscopy | Structural confirmation and impurity detection based on nuclear magnetic resonance. |

| 3-Methoxy-5-methyl-1-naphthoic acid | Mass Spectrometry | Determination of molecular weight and elemental composition. |

| 3-Methoxy-5-methyl-1-naphthoic acid | Analytical HPLC | Quantification of purity by separating and detecting all components in a sample. |

Advanced Spectroscopic and Structural Characterization of 3 Methoxy 5 Methyl 1 Naphthoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. Although complete experimental spectra for isolated 3-Methoxy-5-methyl-1-naphthoic acid are not widely published, its structure allows for a detailed prediction of its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm, due to its acidic nature. The aromatic region would be complex, featuring signals for the four protons on the naphthalene (B1677914) ring system. The methoxy (B1213986) group (-OCH₃) would produce a sharp singlet around 3.9-4.0 ppm, while the methyl group (-CH₃) attached to the aromatic ring would yield another singlet at a more upfield position, approximately 2.4-2.6 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal 13 distinct signals, one for each carbon atom in the molecule's asymmetric structure. The carbonyl carbon of the carboxylic acid is expected at the lowest field (around 170 ppm). The ten carbons of the naphthalene ring would generate a series of signals in the aromatic region (approx. 110-140 ppm). The methoxy and methyl carbons would appear at the highest field, with the methoxy carbon signal typically around 55-60 ppm and the methyl carbon signal around 20-22 ppm.

Detailed two-dimensional NMR experiments, such as HMQC and HMBC, would be essential to definitively assign each proton and carbon signal and to confirm the connectivity of the entire molecular framework. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methoxy-5-methyl-1-naphthoic Acid Note: These are estimated values based on standard functional group and substituent effects. Actual experimental values may vary based on solvent and other conditions.

| Predicted ¹H NMR Data | ||

|---|---|---|

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -COOH | >10.0 | Broad Singlet |

| Ar-H | 7.0 - 8.5 | Multiplets / Doublets |

| -OCH₃ | 3.9 - 4.0 | Singlet |

| Ar-CH₃ | 2.4 - 2.6 | Singlet |

| Predicted ¹³C NMR Data | ||

| Carbon Group | Predicted Chemical Shift (ppm) | |

| -COOH | ~170 | |

| Ar-C | 110 - 140 | |

| -OCH₃ | 55 - 60 | |

| Ar-CH₃ | 20 - 22 |

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isomeric Differentiation

Mass spectrometry is critical for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis. The monoisotopic mass of 3-Methoxy-5-methyl-1-naphthoic acid (C₁₃H₁₂O₃) is 216.07864 Da. High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby establishing its molecular formula.

Electron ionization (EI) would likely induce characteristic fragmentation patterns. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-•OH, M-17) and the loss of the entire carboxyl group (-•COOH, M-45). For this specific molecule, other expected fragmentations would involve the loss of a methyl radical from the methoxy group (-•CH₃, M-15) or the loss of a methoxy radical (-•OCH₃, M-31).

Electrospray ionization (ESI), a softer ionization technique, is useful for observing the intact molecular ion, typically as adducts. Predicted ESI-MS data shows expected ions for various adducts, which are invaluable for identification in complex mixtures, such as extracts from fermentation broths. bbk.ac.uk

Table 2: Predicted ESI-MS Adducts and Collision Cross Section (CCS) Values for 3-Methoxy-5-methyl-1-naphthoic Acid Source: Data predicted using computational models. bbk.ac.uk

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 217.08592 | 144.3 |

| [M+Na]⁺ | 239.06786 | 153.6 |

| [M-H]⁻ | 215.07136 | 148.3 |

| [M+NH₄]⁺ | 234.11246 | 163.7 |

| [M+K]⁺ | 255.04180 | 150.8 |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For 3-Methoxy-5-methyl-1-naphthoic acid, these techniques would confirm the presence of its key functional groups.

The FT-IR spectrum would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1700 cm⁻¹. The spectrum would also show several C-O stretching vibrations: one for the acid (around 1300 cm⁻¹) and another for the aryl-alkyl ether linkage of the methoxy group (around 1250 cm⁻¹ and 1050 cm⁻¹). Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region, while aromatic C-H stretches would appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methoxy groups would be observed just below 3000 cm⁻¹.

Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations, which involve changes in polarizability, would be particularly strong and well-resolved in the Raman spectrum, providing a clear fingerprint for the substituted naphthalene core.

Table 3: Expected Characteristic Vibrational Frequencies for 3-Methoxy-5-methyl-1-naphthoic Acid

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₃) | 2850 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1720 | Strong |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Carboxylic Acid / Ether | 1050 - 1300 | Strong |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

To date, a crystal structure for 3-Methoxy-5-methyl-1-naphthoic acid has not been reported in public databases like the Cambridge Structural Database. However, should a suitable single crystal be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state.

This analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the naphthalene ring system and the orientation of the methoxy and carboxylic acid substituents. A key feature of interest would be the intermolecular interactions. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, where two molecules are linked in a head-to-head fashion. This common motif would significantly influence the crystal packing and physical properties of the compound. The analysis would also reveal other potential non-covalent interactions, such as π-stacking between the naphthalene rings of adjacent molecules.

Chiroptical Spectroscopies for Stereochemical Assignment (if applicable to chiral derivatives)

The parent compound, 3-Methoxy-5-methyl-1-naphthoic acid, is achiral as it does not possess any stereocenters and is not atropisomeric. Therefore, it does not exhibit optical activity and techniques like circular dichroism (CD) or optical rotatory dispersion (ORD) are not applicable for its characterization.

However, these chiroptical techniques would become essential for the analysis of chiral derivatives of this compound. For instance, if this naphthoic acid were used as a building block in the synthesis of a larger molecule containing stereocenters, such as in the total synthesis of azinomycin analogues, CD spectroscopy would be a powerful tool to help determine the absolute configuration of the newly formed chiral centers by comparing experimental spectra with theoretical calculations or with known standards.

Computational and Theoretical Investigations of 3 Methoxy 5 Methyl 1 Naphthoic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in predicting the geometric and electronic characteristics of aromatic systems. ijapm.org Methods like DFT, particularly with functionals like B3LYP, are widely employed to optimize molecular structures, determine energetic properties, and analyze vibrational frequencies for naphthoic acid derivatives and related molecules. ijapm.orgnih.gov These calculations allow for a precise determination of parameters such as bond lengths, angles, and dihedral angles, which are crucial for understanding the molecule's stable three-dimensional arrangement. researchgate.net

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. nih.govnih.gov

| Compound | HOMO (kcal/mol) | LUMO (kcal/mol) | HOMO-LUMO Gap (kcal/mol) |

|---|---|---|---|

| Naphthoic acid | -146 | -48 | 98 |

| o-Hydroxy naphthoic acid | -151 | -42 | 109 |

| o-Methoxy naphthoic acid | -149 | -41.4 | 107.6 |

| o-Amino naphthoic acid | -135 | -38.3 | 96.7 |

| o-Methyl naphthoic acid | -124 | -75.9 | 48.1 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It projects the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, areas of negative potential (typically colored red) indicate regions prone to electrophilic attack, while areas of positive potential (blue) are susceptible to nucleophilic attack.

For a molecule like 3-methoxy-5-methyl-1-naphthoic acid, an MEP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, highlighting them as sites for hydrogen bonding and electrophilic interaction. The aromatic rings would exhibit a complex potential distribution influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing carboxylic acid group. This analysis is crucial for predicting intermolecular interactions and the molecule's reactivity patterns. researchgate.netepstem.net

The presence of rotatable bonds, such as the C-C bond connecting the carboxylic group and the C-O bond of the methoxy group to the naphthalene (B1677914) ring, means that 3-methoxy-5-methyl-1-naphthoic acid can exist in multiple conformations. Conformational analysis investigates the relationship between the molecule's geometry (specifically its torsion or dihedral angles) and its potential energy. nih.gov

By systematically rotating these bonds and calculating the corresponding energy, a conformation-energy landscape can be generated. This landscape reveals the lowest-energy conformations (global and local minima) and the energy barriers to rotation between them. researchgate.net For instance, studies on substituted naphthoic acids show that the orientation of the carboxylic acid group relative to the naphthalene ring is influenced by the nature and position of other substituents. researchgate.net The presence of the methoxy group at the C3 position and the methyl group at the C5 position would create specific steric and electronic interactions that dictate the most stable three-dimensional structure of the molecule, which in turn affects its ability to interact with other molecules.

| Parameter | Value |

|---|---|

| Dihedral Angle (θ) | 84.390° |

| Bond Angle (C10-C11=O12) | 125.588° |

| Bond Angle (C10-C11-O13) | 114.911° |

| Bond Angle (C11-O13-H14) | 111.909° |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

For 3-methoxy-5-methyl-1-naphthoic acid, an MD simulation could be used to study its behavior in a specific environment, such as in an aqueous solution or near a biological target like a protein or DNA. rsc.orgnih.gov The simulation would reveal how the molecule interacts with solvent molecules, the stability of its different conformations in solution, and how it might orient itself when approaching a binding site. This information is invaluable for understanding its pharmacokinetic properties and mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying structural features into numerical descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

QSAR studies are particularly useful for classes of compounds like naphthoic acid derivatives, where different substituents can be placed at various positions on the aromatic ring system. researchgate.net A QSAR model for naphthoic acids could correlate properties like anti-inflammatory or antimicrobial activity with descriptors representing the electronic, steric, and hydrophobic properties of the substituents.

Electronic Descriptors: These describe the electronic influence of a substituent. Examples include Hammett constants (σ), which quantify the electron-withdrawing or electron-donating ability of a group, as well as computationally derived parameters like Mulliken charges, HOMO-LUMO energies, and dipole moment. researchgate.net In the case of 3-methoxy-5-methyl-1-naphthoic acid, the electron-donating nature of the methoxy and methyl groups would be a key electronic descriptor.

Steric Descriptors: These account for the size and shape of the substituent. Taft steric parameters (Es) and molar refractivity (MR) are common examples. They are crucial for modeling interactions where the physical fit of the molecule into a binding site is important.

Hydrophobic Descriptors: The partition coefficient (log P) is the most common hydrophobic descriptor. It measures a compound's relative solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water) and is critical for predicting how a molecule will behave in a biological system.

Correlation with Mechanistic Hypotheses for Naphthoic Acid Derivatives

The methoxy group (-OCH₃) is an electron-donating group due to resonance, which can increase the electron density of the naphthalene ring system. This, in turn, can affect the acidity of the carboxylic acid and the molecule's susceptibility to electrophilic or nucleophilic attack. The methyl group (-CH₃) is a weak electron-donating group through induction. The interplay of these substituents influences the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical in determining its chemical reactivity. sciencepublishinggroup.comresearchgate.net

General computational studies on ortho-substituted naphthoic acids have shown that electron-donating groups can influence the rotational barrier of the carboxylic acid group and the bond lengths within the naphthalene system. sciencepublishinggroup.comresearchgate.net These structural changes can impact how the molecule fits into a binding pocket of a biological target.

Table 1: Predicted Physicochemical Properties of Substituted Naphthoic Acids

| Property | Naphthoic Acid | o-Methoxy Naphthoic Acid | o-Methyl Naphthoic Acid |

| Total Energy (kcal/mol) | -3.60E+05 | -4.32E+05 | -3.83E+05 |

| HOMO Energy (eV) | -1.46E+02 | -1.49E+02 | -1.24E+02 |

| LUMO Energy (eV) | -4.8E+01 | -4.14E+01 | -7.59E+01 |

| Dipole Moment (Debye) | 5.2561 | 6.869 | 9.171 |

Data adapted from computational studies on ortho-substituted naphthoic acids and should be considered as illustrative for the effects of these substituents. researchgate.net

Docking Studies and Molecular Modeling of 3-Methoxy-5-methyl-1-naphthoic Acid with Macromolecular Targets

Molecular docking and modeling are powerful tools to predict and analyze the interaction of small molecules like 3-methoxy-5-methyl-1-naphthoic acid with biological macromolecules.

Binding Site Analysis within Enzyme Active Sites

While specific docking studies on 3-methoxy-5-methyl-1-naphthoic acid with various enzymes are not extensively documented in the literature, its biosynthesis provides clues about its enzymatic interactions. This compound is a key component of the antitumor antibiotic azinomycin B. ebi.ac.uknih.govrsc.org Its formation involves several enzymes, and understanding their function allows for inferences about the binding of 3-methoxy-5-methyl-1-naphthoic acid or its precursors.

The biosynthesis of 3-methoxy-5-methyl-1-naphthoic acid involves the following key enzymes:

AziB1: A P450 hydroxylase that catalyzes the regiospecific hydroxylation at the C3 position of 5-methyl-1-naphthoic acid. ebi.ac.uknih.govrsc.org The binding site in AziB1 must accommodate the naphthalene ring and position the C3 atom for hydroxylation.

AziB2: An O-methyltransferase that subsequently methylates the newly introduced hydroxyl group to form the methoxy functionality. ebi.ac.uknih.govrsc.org The active site of AziB2 would bind 3-hydroxy-5-methyl-1-naphthoic acid in proximity to a methyl donor, likely S-adenosyl methionine.

AziA1: A non-ribosomal peptide synthetase (NRPS) that specifically recognizes and activates 3-methoxy-5-methyl-1-naphthoic acid to initiate the assembly of the azinomycin B backbone. ebi.ac.uknih.govrsc.org The adenylation domain of this enzyme will have a binding pocket that is selective for the structure of 3-methoxy-5-methyl-1-naphthoic acid.

Ligand-Receptor Interaction Profiling (e.g., P2Y14 Receptor)

Naphthoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory processes. acs.orgacs.orgnih.gov Docking studies of these derivatives into a homology model of the P2Y14 receptor have revealed key interactions.

The general binding mode for 2-naphthoic acid antagonists involves the carboxylate group forming an ionic bridge with positively charged lysine (B10760008) residues (e.g., Lys77 and Lys171) in the receptor. acs.org The naphthalene scaffold fits into a hydrophobic pocket. For 3-methoxy-5-methyl-1-naphthoic acid, it is hypothesized that the naphthalene ring would similarly occupy this hydrophobic pocket. The methoxy and methyl groups would influence the precise orientation and binding affinity within this pocket. The carboxylate at the 1-position would be crucial for the interaction with the lysine residues at the extracellular opening of the binding site.

Table 2: Key Interactions of Naphthoic Acid Derivatives with the P2Y14 Receptor

| Interacting Ligand Moiety | Interacting Receptor Residue(s) | Type of Interaction | Reference |

| Carboxylate group | Lysine residues (e.g., Lys77, Lys171) | Ionic bridge, Hydrogen bonding | acs.org |

| Naphthalene ring | Hydrophobic pocket (e.g., Val99, Phe191) | Hydrophobic interactions | acs.org |

While these studies were not performed on 3-methoxy-5-methyl-1-naphthoic acid itself, they provide a strong basis for predicting its potential as a P2Y14 receptor ligand and for designing future computational and experimental studies.

Analysis of Noncovalent Interactions (e.g., DNA Association)

The 3-methoxy-5-methyl-1-naphthoic acid moiety is a critical component for the biological activity of azinomycin B, primarily through its noncovalent association with DNA. ebi.ac.uknih.govrsc.org This interaction is thought to contribute to the specificity of DNA alkylation by the antibiotic.

Molecular modeling suggests that the planar naphthalene ring of the acid can intercalate between DNA base pairs. This intercalation is a common binding mode for planar aromatic systems and is stabilized by several noncovalent interactions:

π-π Stacking: The aromatic rings of the naphthalene system can stack with the aromatic rings of the DNA bases (adenine, guanine, cytosine, thymine).

Hydrophobic Interactions: The nonpolar naphthalene ring favors the hydrophobic environment between the base pairs over the aqueous solvent.

The methoxy and methyl substituents would likely reside in the major or minor groove of the DNA, where they could form additional interactions with the DNA backbone or the edges of the base pairs, further influencing the binding affinity and sequence specificity. The carboxylate group, being negatively charged at physiological pH, could engage in electrostatic interactions with the phosphate (B84403) backbone or with associated cations.

Mechanistic Investigations of Biological Interactions Involving 3 Methoxy 5 Methyl 1 Naphthoic Acid

Elucidation of Enzymatic Pathways in Biosynthesis and Biotransformation

The formation of 3-methoxy-5-methyl-1-naphthoic acid is a multi-step enzymatic process that begins with the creation of a naphthoic acid scaffold, which is then sequentially modified. This pathway is a key part of the larger biosynthetic gene cluster responsible for producing azinomycin B in Streptomyces species. nih.govacs.org The biosynthesis involves an iterative type I polyketide synthase (PKS), followed by tailoring enzymes that introduce hydroxyl and methoxy (B1213986) groups. nih.govrsc.orgresearchgate.net

The first tailoring step in the conversion of the initial naphthoate scaffold is a hydroxylation reaction catalyzed by a cytochrome P450 enzyme. rsc.orgnih.gov The enzyme AziB1 has been identified as the P450 hydroxylase responsible for this specific transformation in the azinomycin B pathway. rsc.orgnih.gov

AziB1 performs a regiospecific hydroxylation at the C3 position of the free 5-methyl-1-naphthoic acid (5-methyl-NPA). rsc.orgnih.gov This reaction is a critical prerequisite for the subsequent methylation step. The archetypal reaction for P450 enzymes involves the insertion of one oxygen atom from O₂ into a substrate, with the other oxygen atom being reduced to water. nih.gov In the case of AziB1, it specifically hydroxylates an aromatic carbon, likely through a mechanism involving the epoxidation of the aromatic ring followed by rearomatization. nih.gov This enzymatic step transforms 5-methyl-NPA into 3-hydroxy-5-methyl-1-naphthoic acid. rsc.orgnih.govenzyme-database.org

Table 1: Characteristics of P450 Hydroxylase AziB1

| Property | Description | Source(s) |

| Enzyme Name | AziB1 (5-methyl-1-naphthoate 3-hydroxylase) | rsc.orgnih.govenzyme-database.org |

| Enzyme Class | Cytochrome P450 Monooxygenase | rsc.orgnih.gov |

| Organism | Streptomyces sahachiroi | enzyme-database.org |

| Substrate | 5-methyl-1-naphthoic acid (5-methyl-NPA) | rsc.orgnih.gov |

| Reaction | 5-methyl-1-naphthoate + NADPH + H⁺ + O₂ → 3-hydroxy-5-methyl-1-naphthoate + NADP⁺ + H₂O | enzyme-database.org |

| Product | 3-hydroxy-5-methyl-1-naphthoic acid | rsc.orgnih.gov |

| Function | Catalyzes regiospecific hydroxylation at the C3 position of the naphthoate ring. | rsc.orgnih.gov |

Following the action of AziB1, the newly installed hydroxyl group on the naphthoate ring is methylated. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, AziB2. rsc.orgnih.govacs.org

Table 2: Characteristics of O-Methyltransferase AziB2

| Property | Description | Source(s) |

| Enzyme Name | AziB2 | rsc.orgnih.gov |

| Enzyme Class | O-Methyltransferase | rsc.orgnih.gov |

| Organism | Streptomyces sahachiroi | rsc.org |

| Substrate | 3-hydroxy-5-methyl-1-naphthoic acid | rsc.orgnih.gov |

| Cofactor | S-adenosyl-L-methionine (SAM) | rsc.orgacs.orgacs.org |

| Product | 3-methoxy-5-methyl-1-naphthoic acid | rsc.orgnih.gov |

| Function | Catalyzes the O-methylation of the C3 hydroxyl group on the naphthoate ring. | rsc.orgnih.gov |

Once synthesized, 3-methoxy-5-methyl-1-naphthoic acid serves as the starter unit for the assembly of the azinomycin B backbone, a process mediated by non-ribosomal peptide synthetases (NRPSs). rsc.orgnih.gov NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes. nih.govbeilstein-journals.org The specific NRPS module responsible for recognizing and incorporating the naphthoate unit is AziA1. rsc.orgnih.gov

AziA1 is a di-domain NRPS, consisting of an adenylation (A) domain and a thiolation (T) or peptidyl carrier protein (PCP) domain. rsc.orgresearchgate.net The A-domain is responsible for substrate selection and activation via the consumption of ATP. beilstein-journals.org The A-domain of AziA1 specifically recognizes and activates 3-methoxy-5-methyl-1-naphthoic acid. rsc.orgnih.govresearchgate.net Following activation to an acyl-adenylate intermediate, the naphthoate moiety is covalently tethered as a thioester to the T-domain, priming it for subsequent condensation with the next building block in the assembly line. researchgate.netresearchgate.net

In vitro assays have demonstrated that the A-domain of AziA1 has a clear preference for 3-methoxy-5-methyl-1-naphthoic acid over its precursors, 5-methyl-NPA and 3-hydroxy-5-methyl-NPA, as well as over various proteinogenic amino acids. researchgate.net However, AziA1 does show some substrate flexibility, as it is capable of activating several analogues of the natural starter unit, which suggests potential for generating novel azinomycin derivatives through metabolic engineering. rsc.orgnih.gov

Table 3: Substrate Specificity of the NRPS AziA1 Adenylation Domain

| Substrate | Relative Activation by AziA1 | Source(s) |

| 3-methoxy-5-methyl-1-naphthoic acid | High (Natural Substrate) | nih.govresearchgate.net |

| 3-hydroxy-5-methyl-1-naphthoic acid | Low | researchgate.net |

| 5-methyl-1-naphthoic acid | Low | researchgate.net |

| L-amino acids (e.g., Arg, Val, Cys, Phe) | Negligible | researchgate.net |

| Various Analogues | Can be activated | rsc.orgnih.gov |

Molecular Basis of Macromolecular Association

The 3-methoxy-5-methyl-1-naphthoic acid moiety is not only a biosynthetic precursor but also a critical structural component for the biological function of the mature azinomycin B molecule. It plays a direct role in the interaction with macromolecules, particularly DNA. rsc.orgnih.gov

The naphthoate portion of azinomycin B is crucial for its interaction with DNA. rsc.orgnih.gov This moiety provides an important noncovalent association with the DNA duplex, which is thought to contribute to the specificity of DNA alkylation, the ultimate mechanism of the drug's antitumor activity. rsc.orgnih.govresearchgate.netebi.ac.uk While the entire azinomycin B molecule is responsible for the DNA cross-linking, the naphthoate group acts as an anchor or recognition element.

Studies on similar aromatic molecules suggest that the planar structure of the naphthyl ring system is well-suited for intercalation. researchgate.netnih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding can stabilize the drug-DNA complex, causing local structural distortions such as the unwinding of the DNA helix. nih.gov While direct studies of 3-methoxy-5-methyl-1-naphthoic acid alone are limited, research on related phthalocyanine (B1677752) complexes bearing a methoxybenzoic acid group has demonstrated binding to DNA via an intercalative mechanism. researchgate.net Such interactions are typically characterized by hydrophobic and van der Waals forces between the aromatic rings of the intercalator and the DNA bases.

The biosynthesis of 3-methoxy-5-methyl-1-naphthoic acid and its subsequent incorporation into the azinomycin backbone are predicated on highly specific protein-ligand interactions. The binding of the naphthoate substrates within the active sites of AziB1, AziB2, and AziA1 is governed by a combination of forces.

Hydrophobic Interactions: The aromatic naphthyl ring and the methyl group of the substrate are inherently hydrophobic. These regions likely form favorable hydrophobic interactions with nonpolar amino acid residues within the enzyme active sites, helping to correctly orient the substrate for catalysis. This is a common feature in the binding of aromatic compounds to proteins. nih.govresearchgate.net

Hydrogen Bonding: The carboxylate group of the naphthoic acid is a key site for polar interactions. It can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with donor residues (e.g., arginine, lysine (B10760008), tyrosine) in the enzyme's active site. nih.govjbcpm.com These interactions are critical for substrate recognition and binding affinity, particularly in the A-domain of the NRPS AziA1, which must distinguish the correct carboxylic acid starter unit from many other potential substrates. rsc.orgresearchgate.net Similarly, the hydroxyl group of the intermediate, 3-hydroxy-5-methyl-1-naphthoic acid, is recognized and precisely positioned within the active site of the methyltransferase AziB2, likely through hydrogen bonding, before the methyl transfer occurs.

These specific interactions ensure the fidelity and efficiency of the biosynthetic pathway and are fundamental to the molecular recognition events that underpin the biological role of 3-methoxy-5-methyl-1-naphthoic acid.

Cellular and Subcellular Target Identification and Engagement

The biological activity of naphthoic acid derivatives is intrinsically linked to their ability to engage with specific cellular and subcellular targets. The nature and intensity of these interactions are largely dictated by the specific substitution patterns on the naphthalene (B1677914) core, which influence the molecule's affinity and efficacy towards its binding partners.

Mechanistic Studies of Cellular Responses to Naphthoic Acid Derivatives

Cellular response to naphthoic acid derivatives is varied and dependent on the specific compound and cell type. For instance, studies on hydroxyl/carboxy-substituted naphthoic acids in young adult mouse colonic (YAMC) cells and human Caco2 colon cancer cells have demonstrated significant, structure-dependent activity. nih.govresearchgate.net The cellular machinery responsible for metabolizing xenobiotics is often a primary target. A key indicator of this engagement is the induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1. nih.govresearchgate.net

The anti-inflammatory properties of certain naphthoic acid derivatives have also been a subject of investigation. For example, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a bacterial-derived metabolite, has been shown to exhibit anti-inflammatory activity in the gut, a response mediated, at least in part, by its interaction with the Aryl Hydrocarbon Receptor (AhR). nih.govresearchgate.net Furthermore, some naphthoic acid derivatives have been found to inhibit the UDP-glucose-stimulated chemotaxis of human neutrophils, indicating a role in modulating immune cell trafficking. nih.gov

Investigation of Specific Receptor Agonism/Antagonism (e.g., AhR, P2Y14R)

Research into the specific molecular targets of naphthoic acid derivatives has identified at least two key receptors: the Aryl Hydrocarbon Receptor (AhR) and the P2Y14 receptor (P2Y14R).

The Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor, is a known target for various environmental and endogenous compounds. nih.gov Several naphthoic acid derivatives have been identified as modulators of AhR activity. nih.govresearchgate.net The nature of this modulation, whether agonistic or antagonistic, is highly dependent on the compound's structure. For example, 1,4-DHNA is a potent AhR agonist, with its activity being comparable to the prototypical AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govescholarship.org In contrast, other derivatives, such as 1-naphthol (B170400) and 2-naphthol, exhibit weaker AhR agonist activity and can also act as partial antagonists. nih.govresearchgate.net The interaction of these compounds with the AhR ligand-binding pocket has been explored through computational modeling, which suggests that compounds like 1,4-DHNA share similar interaction patterns with TCDD. nih.govescholarship.org The responses to these compounds, such as the induction of target genes, are notably absent in AhR-deficient cells, confirming the receptor's essential role. nih.govresearchgate.net

The P2Y14 receptor (P2Y14R) , a G protein-coupled receptor activated by UDP-sugars, is another important target for a distinct class of naphthoic acid derivatives. nih.govacs.org Specifically, 4-phenyl-2-naphthoic acid derivatives have been developed as potent and selective antagonists of the P2Y14R. nih.govacs.orgacs.org These antagonists are considered to have potential therapeutic applications in inflammatory and metabolic diseases due to the pro-inflammatory role of P2Y14R activation. nih.govacs.org The antagonist 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) has been shown to be a high-affinity competitive antagonist of the P2Y14R. nih.gov The carboxylate group of the 2-naphthoic acid series is crucial for their recognition as P2Y14R antagonists. acs.org

Table 1: Interaction of Naphthoic Acid Derivatives with AhR and P2Y14R

| Compound | Receptor | Activity | Cell Line(s) | Key Findings | Reference(s) |

| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | AhR | Agonist | YAMC, Caco2 | Potent induction of CYP1A1 and CYP1B1. | nih.gov, researchgate.net, escholarship.org |

| 1-Naphthol | AhR | Weak Agonist/Partial Antagonist | YAMC | Induced transformation/DNA binding but also inhibited TCDD-induced binding. | nih.gov, researchgate.net |

| 2-Naphthol | AhR | Weak Agonist/Partial Antagonist | YAMC | Induced transformation/DNA binding but also inhibited TCDD-induced binding. | nih.gov, researchgate.net |

| 4-Phenyl-2-naphthoic acid derivatives (e.g., PPTN) | P2Y14R | Antagonist | C6 glioma, HL-60 | High-affinity competitive antagonism, inhibits UDP-glucose-stimulated chemotaxis. | nih.gov, nih.gov |

Impact on Gene Expression and Signaling Pathways

The engagement of naphthoic acid derivatives with receptors like AhR and P2Y14R directly translates into changes in gene expression and the modulation of downstream signaling pathways.

Activation of the AhR by agonist naphthoic acid derivatives leads to the translocation of the receptor to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. nih.gov The most well-characterized downstream targets are the cytochrome P450 genes CYP1A1 and CYP1B1. nih.govresearchgate.net Studies have shown a structure-dependent induction of these genes by various naphthoic acid derivatives in colon cells. nih.govescholarship.org For instance, 1,4-DHNA strongly induces both CYP1A1 and CYP1B1, while other derivatives show more selective induction patterns. nih.govescholarship.org

Antagonism of the P2Y14R by specific naphthoic acid derivatives blocks the signaling cascades initiated by its endogenous agonist, UDP-glucose. P2Y14R is coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.gov By blocking this receptor, naphthoic acid antagonists prevent this decrease in cAMP. nih.gov Furthermore, P2Y14R activation has been linked to pro-inflammatory responses, such as the activation of the STAT1 transcription factor in macrophages and the production of chemokines like CXCL1 and CXCL2 in epithelial cells. nih.gov Therefore, P2Y14R antagonists derived from naphthoic acid have the potential to suppress these inflammatory signaling pathways. nih.gov

Table 2: Gene Expression Changes Induced by Naphthoic Acid Derivatives

| Compound Class | Receptor | Target Gene(s) | Effect | Cell Line(s) | Reference(s) |

| Hydroxyl/carboxy-substituted naphthoic acids | AhR | CYP1A1, CYP1B1 | Induction | YAMC, Caco2 | nih.gov, researchgate.net, escholarship.org |

| 4-Phenyl-2-naphthoic acid derivatives | P2Y14R | - | Inhibition of agonist-induced signaling | C6 glioma, HL-60 | nih.gov, nih.gov |

Advanced Applications and Future Research Directions

Metabolic Engineering and Biosynthetic Pathway Diversification for 3-Methoxy-5-methyl-1-naphthoic Acid Analogues

Metabolic engineering offers a powerful strategy to create novel bioactive compounds by manipulating the biosynthetic pathways of natural products. nih.govnih.gov The biosynthesis of 3-Methoxy-5-methyl-1-naphthoic acid is a critical step in the formation of the potent antitumor antibiotic azinomycin B. rsc.orgnih.gov In this pathway, the iterative type I polyketide synthase AziB produces the initial 5-methyl-naphthoic acid (5-methyl-NPA). rsc.org Subsequently, two key enzymes modify this precursor: the P450 hydroxylase AziB1 catalyzes a regiospecific hydroxylation at the C3 position to yield 3-hydroxy-5-methyl-NPA, which is then O-methylated by the enzyme AziB2 to furnish the final 3-Methoxy-5-methyl-1-naphthoic acid. rsc.orgnih.govrsc.org

The final step of its incorporation is managed by the non-ribosomal peptide synthetase (NRPS) AziA1, which specifically activates and incorporates 3-Methoxy-5-methyl-1-naphthoic acid to initiate the assembly of the azinomycin B backbone. rsc.orgnih.gov Crucially, research has shown that the AziA1 enzyme can activate several analogues of the natural starter unit. rsc.orgnih.gov This substrate flexibility opens a significant opportunity for metabolic engineering. By introducing modified precursors into the biosynthetic system, it is possible to generate novel azinomycin analogues with altered naphthoic acid moieties. nih.gov Such diversification could lead to new antibiotics with improved efficacy, different target specificity, or enhanced pharmacological properties.

Table 1: Key Enzymes in the Biosynthesis of 3-Methoxy-5-methyl-1-naphthoic Acid

| Enzyme | Enzyme Class | Function | Research Finding |

|---|---|---|---|

| AziB1 | P450 Hydroxylase | Catalyzes the regiospecific hydroxylation of 5-methyl-NPA at the C3 position. rsc.orgnih.gov | Produces 3-hydroxy-5-methyl-NPA as an intermediate. rsc.orgrsc.org |

| AziB2 | O-methyltransferase | Catalyzes the O-methylation of the hydroxyl group on 3-hydroxy-5-methyl-NPA. rsc.orgnih.gov | Furnishes the final 3-Methoxy-5-methyl-1-naphthoic acid. rsc.orgrsc.org |

| AziA1 | Non-ribosomal peptide synthetase (NRPS) | Activates and incorporates 3-Methoxy-5-methyl-1-naphthoic acid to initiate azinomycin B synthesis. rsc.orgnih.gov | Can activate analogues of the natural starter unit, enabling potential for metabolic engineering. nih.gov |

Rational Design of Naphthoic Acid-Based Chemical Probes for Biological Systems

The rational design of molecular probes is essential for visualizing and understanding complex biological processes. rsc.org Naphthoic acid derivatives and related naphthalimide structures are particularly valuable scaffolds for creating fluorescent probes due to their inherent photophysical properties. nih.govnih.gov The development of these tools allows for the targeted detection of specific biomarkers and the screening for new therapeutic agents. nih.govnih.gov

One area of application is in the study of advanced glycation end-products (AGEs), which are implicated in various diseases. nih.gov Researchers have synthesized naphthoic acid derivatives, such as 1-(naphthalen-1-yl)propane-1,2-dione, that function as fluorescent probes to enable the simple and rapid detection of AGEs breakers in a high-throughput format. nih.gov Similarly, naphthalimide-based fluorescent probes have been rationally designed to detect biomarkers associated with diabetes and its complications, offering a pathway to earlier diagnosis. nih.gov The design principles often involve coupling the naphthalimide fluorophore to a specific sensing unit that reacts with the target analyte, leading to a change in fluorescence. researchgate.net These examples underscore the potential for using the naphthoic acid framework to build a diverse array of chemical probes for various biological systems.

Table 2: Examples of Naphthoic Acid-Based Chemical Probes

| Probe Type | Scaffold | Target | Application |

|---|---|---|---|

| Fluorescent Probe | Naphthoic acid derivative | Advanced Glycation End-products (AGEs) | High-throughput screening of AGEs breakers. nih.gov |

| Fluorescent Probe | Naphthalimide derivative | Diabetes biomarkers | Early diagnosis and bioimaging of disease-related molecules. nih.gov |

Development of Synthetic Precursors for Complex Chemical Structures

Beyond its own biological relevance, 3-Methoxy-5-methyl-1-naphthoic acid serves as a crucial biosynthetic precursor for highly complex and biologically active natural products. Its most notable role is as the starter unit for the antitumor antibiotic azinomycin B. rsc.orgnih.gov The biosynthesis of azinomycin B is a multi-step process initiated by the specific recognition and activation of 3-Methoxy-5-methyl-1-naphthoic acid by the NRPS enzyme AziA1. nih.gov This specific incorporation event triggers the subsequent assembly of the intricate backbone of the antibiotic. rsc.org The naphthoic acid moiety itself is vital for the final molecule's function, as it provides an important noncovalent association with DNA, which may contribute to the specificity of DNA alkylation and, consequently, its biological activity. rsc.orgnih.gov This role highlights the compound's importance not just as a standalone molecule but as an essential building block provided by nature for constructing more complex and potent chemical architectures.

Exploration of 3-Methoxy-5-methyl-1-naphthoic Acid as a Scaffold in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of discrete numbers of molecules bound together through non-covalent interactions. The ability of 3-Methoxy-5-methyl-1-naphthoic acid to engage in such interactions makes it an intriguing scaffold for this field. The primary evidence for this potential comes from its role within the azinomycin B structure, where the naphthoic acid moiety is responsible for a significant noncovalent association with DNA. nih.gov This interaction is a classic example of molecular recognition, a cornerstone of supramolecular chemistry.

This inherent ability to bind to a major biological macromolecule suggests that the 3-Methoxy-5-methyl-1-naphthoic acid core could be exploited as a foundational structure for designing new synthetic receptors and probes. Future research could focus on modifying the substituents on the naphthalene (B1677914) ring to tune the binding affinity and selectivity for specific DNA sequences or other biological targets. Furthermore, its rigid, planar structure could be incorporated into larger, self-assembling systems, such as molecular cages or functional polymers, where its specific recognition properties can be harnessed for sensing or targeted delivery applications.

Opportunities in Materials Science through Naphthoic Acid Derivatives (e.g., Photophysical Applications)

The naphthalene core, being an extended π-conjugated system, endows naphthoic acid and its derivatives with interesting photophysical properties, opening up opportunities in materials science. nih.gov Naphthalimide derivatives, for instance, are known for their strong fluorescence emission, high quantum efficiency, and good photostability. mdpi.com Their electronic absorption and fluorescence spectra are often sensitive to the polarity of their environment, making them excellent candidates for fluorescent sensors. mdpi.com

Research into related structures demonstrates the potential for developing advanced materials. For example, modifying naphtho[2,3-d]thiazole-4,9-diones by introducing nitrogen-containing heterocycles can lead to significant bathochromic (red) shifts in both absorption and emission wavelengths, resulting in orange-red fluorescence in polar solvents. nih.gov These large Stokes shifts are highly desirable in fluorescence-based applications as they minimize interference from scattered excitation light. nih.gov Similarly, metal naphthalocyanines, which are expanded analogues, are being investigated as photoacoustic contrast agents due to their strong absorption in the near-infrared (NIR) region. nih.gov These findings suggest that the 3-Methoxy-5-methyl-1-naphthoic acid scaffold could be systematically modified to create a new class of functional dyes and materials for applications in optical devices, chemical sensing, and bioimaging. nih.govmdpi.com

Table 3: Photophysical Properties and Applications of Naphthalene Derivatives

| Derivative Class | Key Photophysical Property | Potential Application |

|---|---|---|

| Naphthalimide Derivatives | Strong emission, high photostability, solvatochromism. mdpi.com | Fluorescent sensors, particularly for water detection in solvents. mdpi.com |

| Substituted Naphtho[2,3-d]thiazole-4,9-diones | Large Stokes shifts, bathochromic shifts in polar solvents. nih.gov | Fluorescent dyes for spectral analysis, optical devices. nih.gov |

| Metal Naphthalocyanines | High molar absorption coefficients in the NIR region. nih.gov | Photoacoustic contrast agents for in vivo imaging. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Methoxy-5-methyl-1-naphthoic acid in laboratory settings?

- Methodological Guidance :

- Use local exhaust ventilation or sealed systems to minimize aerosol/dust formation during experiments .

- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Store in tightly sealed glass containers away from strong oxidizers and sunlight, preferably in a cool, ventilated area .

- In case of exposure, rinse eyes/skin immediately with water for 15 minutes and seek medical attention if irritation persists .

Q. How can researchers verify the purity and structural integrity of 3-Methoxy-5-methyl-1-naphthoic acid during synthesis?

- Methodological Guidance :

- Use HPLC with UV detection to compare retention times and peak profiles against reference standards .

- Perform 1D/2D NMR spectroscopy (e.g., H, C, HSQC, HMBC) to confirm functional groups and aromatic regiochemistry .

- Validate purity via melting point analysis (expected range: 133–136°C for structurally similar analogs) .

Q. What experimental strategies optimize the extraction of 3-Methoxy-5-methyl-1-naphthoic acid from microbial cultures?

- Methodological Guidance :

- Use organic solvents like ethyl acetate or dichloromethane for liquid-liquid extraction, adjusting pH to enhance solubility .

- Centrifuge cultures at 10,000 × g for 15 minutes to pellet biomass before extraction .

- Concentrate extracts under reduced pressure and analyze via LC-MS to detect trace metabolites (limit of detection: ~0.1 μg/mL) .

Advanced Research Questions

Q. How can gene disruption studies elucidate the biosynthetic pathway of 3-Methoxy-5-methyl-1-naphthoic acid?

- Methodological Guidance :

- Target non-ribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) gene clusters (e.g., aziA2 in S. sahachiroi) using homologous recombination .

- Validate mutants via PCR and Southern blotting , selecting for thiostrepton resistance and apramycin sensitivity .

- Compare HPLC profiles of wild-type and mutant extracts: Trace naphthoic acid production in mutants suggests PKS-mediated release without NRPS transfer .

Q. What analytical challenges arise in resolving structural isomers of 3-Methoxy-5-methyl-1-naphthoic acid, and how can they be addressed?

- Methodological Guidance :

- Use cryoprobe-enhanced NMR to improve sensitivity for low-concentration isomers .

- Apply high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to differentiate methyl/methoxy positional isomers .

- Perform X-ray crystallography if single crystals are obtainable, though this may require derivatization (e.g., esterification) .

Q. How do contradictory data on metabolite yields from microbial systems inform experimental design?

- Methodological Guidance :

- Hypothesis Testing : If yields vary between shake-flask and bioreactor cultures, assess oxygen transfer rates or nutrient gradients .

- Data Reconciliation : Use RNA-seq to correlate gene expression levels (e.g., PKS/NRPS) with metabolite production under varying conditions .

- Statistical Validation : Apply ANOVA to evaluate significance of yield differences across ≥3 biological replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.